氟前列醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

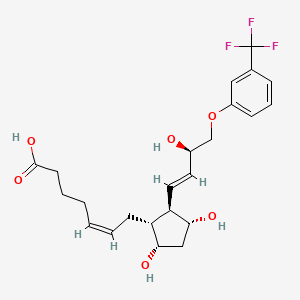

Fluprostenol is a small molecule that belongs to the class of organic compounds known as prostaglandins and related compounds . These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .

Synthesis Analysis

Fluprostenol can be synthesized from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 .

Molecular Structure Analysis

Fluprostenol has a molecular formula of C23H29F3O6 . Its average mass is 458.468 Da and its monoisotopic mass is 458.191620 Da .

Chemical Reactions Analysis

The synthesis of Fluprostenol involves a series of chemical reactions, including a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .

科学研究应用

眼科:青光眼治疗

氟前列醇用于治疗青光眼,这是一种以眼内压升高为特征的疾病,可导致视力丧失。 作为前列腺素 F2α 的类似物,氟前列醇通过增加眼房液从眼球中的流出,帮助降低眼压 .

兽医学:生殖健康

在兽医学中,氟前列醇被用来管理动物的生殖健康。 它被用来诱导牲畜分娩和同步牛的排卵,从而提高繁殖效率 .

生物催化:复杂分子的合成

氟前列醇是生物催化领域的靶分子,其中酶被用来生产复杂分子。 氟前列醇的立体选择性合成展示了生物催化在构建具有精确立体化学构型的分子方面的潜力 .

药物化学:药物开发

氟前列醇的化学结构使其成为药物开发中宝贵的支架。 它的合成和修饰为设计具有前列腺素样活性的新药提供了见解,可能导致各种疾病的治疗方法 .

生物化学:激素样脂类化合物的研究

作为前列腺素类似物,氟前列醇被用于生物化学研究,以研究激素样脂类化合物。 这些研究可以揭示前列腺素在生理过程中的作用,并导致发现新的治疗靶点 .

化学工程:化学酶法合成

氟前列醇是通过化学酶法合成,将化学合成与酶反应相结合。 这种方法在化学工程中意义重大,因为它提供了一种更可持续、更高效的生产如氟前列醇等药物的途径 .

作用机制

Target of Action

Fluprostenol is a potent and highly selective agonist for the prostaglandin F2-alpha (FP) receptor . The FP receptor is a class A G protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

Fluprostenol interacts with its target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to various physiological responses .

Biochemical Pathways

Fluprostenol belongs to the class of organic compounds known as prostaglandins and related compounds . These compounds are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid

Result of Action

The molecular and cellular effects of fluprostenol’s action are primarily related to its role as an FP receptor agonist. It has been shown to have effects in ocular applications, where it reduces intraocular pressure (IOP) in patients with glaucoma probably by enhancing uveoscleral flow .

安全和危害

未来方向

生化分析

Biochemical Properties

Fluprostenol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the prostaglandin F (FP) receptor, a G-protein-coupled receptor, which mediates its biological effects. The interaction between Fluprostenol and the FP receptor leads to the activation of intracellular signaling pathways, including the phosphoinositide pathway, resulting in increased intracellular calcium levels and subsequent physiological responses .

Cellular Effects

Fluprostenol exerts various effects on different cell types and cellular processes. In reproductive tissues, it induces luteolysis by promoting the regression of the corpus luteum. This process involves the activation of FP receptors on luteal cells, leading to increased intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, Fluprostenol influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase .

Molecular Mechanism

The molecular mechanism of Fluprostenol involves its binding to the FP receptor, which triggers a cascade of intracellular events. Upon binding, Fluprostenol activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These events result in various cellular responses, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluprostenol can vary over time. The stability and degradation of Fluprostenol are crucial factors influencing its long-term effects on cellular function. Studies have shown that Fluprostenol remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to Fluprostenol in vitro and in vivo has been associated with sustained luteolytic effects and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of Fluprostenol vary with different dosages in animal models. At lower doses, Fluprostenol effectively induces luteolysis and synchronizes estrus without significant adverse effects. Higher doses can lead to toxic effects, including uterine contractions, gastrointestinal disturbances, and respiratory distress. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired luteolytic response .

Metabolic Pathways

Fluprostenol is involved in various metabolic pathways, primarily related to prostaglandin metabolism. It is metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase. These enzymes catalyze the conversion of Fluprostenol into inactive metabolites, which are subsequently excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

Fluprostenol is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, Fluprostenol can bind to intracellular receptors or be transported to specific organelles. The distribution of Fluprostenol within tissues is influenced by factors such as blood flow, tissue permeability, and receptor expression .

Subcellular Localization

The subcellular localization of Fluprostenol is crucial for its activity and function. Fluprostenol can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of Fluprostenol can impact its interactions with biomolecules and subsequent cellular responses .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluprostenol involves the conversion of prostaglandin F2α to Fluprostenol through a series of chemical reactions.", "Starting Materials": [ "Prostaglandin F2α", "Triethylamine", "Fluorine gas", "Methanol", "Sodium hydride", "Benzyl bromide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Prostaglandin F2α is reacted with triethylamine and fluorine gas in methanol to form 15-fluoro-prostaglandin F2α.", "15-fluoro-prostaglandin F2α is then reacted with sodium hydride and benzyl bromide in DMF to form 15-fluoro-9α-benzyl-prostaglandin F2α.", "The resulting compound is then treated with hydrochloric acid to remove the benzyl protecting group, yielding 15-fluoro-9α-hydroxy-prostaglandin F2α.", "Finally, the compound is reacted with sodium bicarbonate and sodium chloride in water to form Fluprostenol." ] } | |

CAS 编号 |

40666-16-8 |

分子式 |

C23H29F3O6 |

分子量 |

458.5 g/mol |

IUPAC 名称 |

(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |

InChI 键 |

WWSWYXNVCBLWNZ-CHPNCWRZSA-N |

手性 SMILES |

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

规范 SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

| 54276-17-4 40666-16-8 |

|

相关CAS编号 |

55028-71-2 (mono-hydrochloride salt) |

同义词 |

fluprostenol fluprostenol monosodium salt fluprostenol, ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isomer fluprostenol, ((1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-(+-))-isomer ICI 81,008 |

产品来源 |

United States |

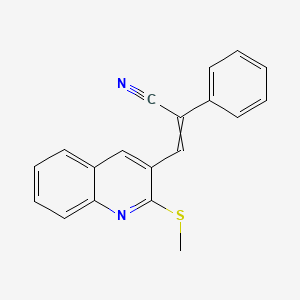

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

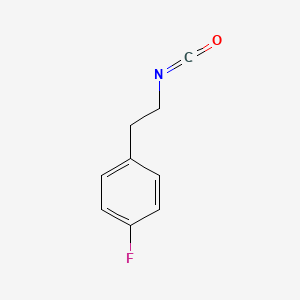

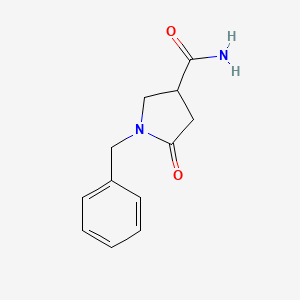

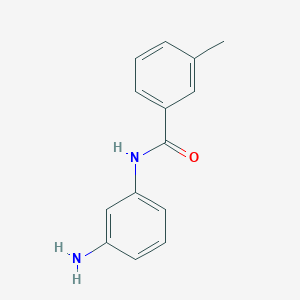

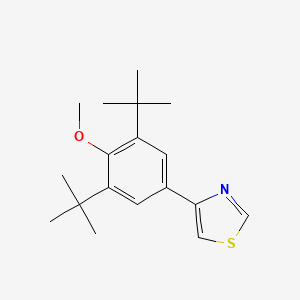

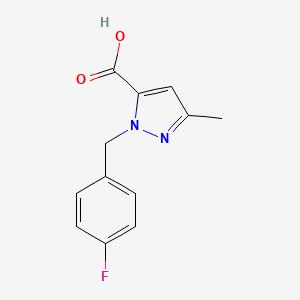

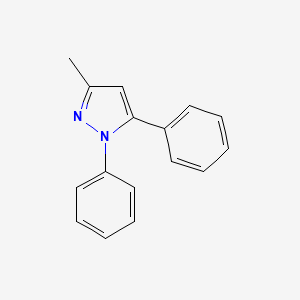

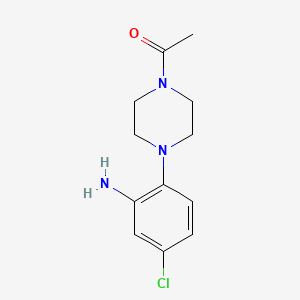

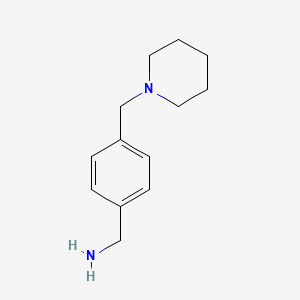

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)